(2-Bromo-5-hydroxy-phenyl)-acetic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenyl ring, the introduction of the bromine and hydroxy groups at the correct positions on the ring, and the formation of the acetic acid methyl ester group .Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom might be replaced by another group in a substitution reaction, or the ester group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined using a variety of analytical techniques .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel compounds involving "(2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester" leads to the formation of new [1,2]-oxazonine ring systems. These compounds have been studied for their spectroscopic data and synthetic mechanisms, suggesting potential utility in the development of new chemical entities with unique structural features (Pascual et al., 2000).
Material Science and Polymer Research
- Research on diacid monomers and poly(ester-imide)s, incorporating brominated and other halogenated phenyl groups, has shown that these materials exhibit excellent thermal stability and solubility. This suggests their potential application in high-performance materials, highlighting the role of such chemical structures in enhancing material properties (Kamel et al., 2019).
Organic Synthesis Enhancements
- Studies have investigated the benzylic bromination processes, showing that compounds like "(2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester" can be efficiently synthesized using safer solvents and conditions. This research provides insights into more sustainable and effective synthesis routes for brominated organic compounds, which are crucial intermediates in pharmaceutical and material science applications (Lee & Ra, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-bromo-5-hydroxyphenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINIQUTHBKAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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